3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 1189908-19-7
VCID: VC4366060
InChI: InChI=1S/C21H23N3O5S/c1-28-16-5-3-15(4-6-16)19-20(25)23-21(22-19)11-13-24(14-12-21)30(26,27)18-9-7-17(29-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O
Molecular Formula: C21H23N3O5S
Molecular Weight: 429.49

3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

CAS No.: 1189908-19-7

Cat. No.: VC4366060

Molecular Formula: C21H23N3O5S

Molecular Weight: 429.49

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one - 1189908-19-7

Specification

CAS No. 1189908-19-7
Molecular Formula C21H23N3O5S
Molecular Weight 429.49
IUPAC Name 3-(4-methoxyphenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Standard InChI InChI=1S/C21H23N3O5S/c1-28-16-5-3-15(4-6-16)19-20(25)23-21(22-19)11-13-24(14-12-21)30(26,27)18-9-7-17(29-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,23,25)
Standard InChI Key WHFHRAOCGMLMFO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O

Introduction

Chemical Formula

  • IUPAC Name: 3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

  • Molecular Formula: C19H21N3O5S

  • Molecular Weight: Approximately 403.46 g/mol

Structural Features

  • The compound contains:

    • A spirocyclic system: A bicyclic structure where two rings share a single atom.

    • A triazaspiro scaffold: Three nitrogen atoms integrated into the spirocyclic framework.

    • Methoxyphenyl groups: Two aromatic rings each substituted with a methoxy (-OCH3) group.

    • A sulfonyl functional group (-SO2-) attached to one of the aromatic rings.

Key Characteristics

  • Polarity: The presence of sulfonyl and methoxy groups increases polarity, enhancing solubility in polar solvents.

  • Stability: The spirocyclic framework often imparts structural rigidity and stability.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not readily available, similar spirocyclic compounds are synthesized through the following general steps:

  • Formation of the Triazine Core:

    • Reacting amines with aldehydes or ketones under controlled conditions to form triazine derivatives.

  • Spirocyclization:

    • Introducing a cyclic ketone or lactam to form the spirocyclic structure via cyclization reactions (e.g., cycloaddition or condensation).

  • Functionalization:

    • Attaching methoxyphenyl and sulfonyl groups using electrophilic aromatic substitution or sulfonation reactions.

Example Reaction Scheme

StepReagentsProducts
1Amine + KetoneTriazine intermediate
2Triazine + Cyclic ketoneSpirocyclic compound
3Methoxyphenyl chloride + Sulfonyl chlorideFunctionalized product

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1^1H) and Carbon (13^{13}C) NMR can confirm the presence of methoxy groups and aromatic protons.

    • Chemical shifts for sulfonyl groups appear in characteristic regions.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to m/z=403m/z = 403, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for sulfonyl groups (SO2SO_2) appear around 1150–1350 cm1^{-1}.

    • Methoxy group vibrations are observed near 2830–2950 cm1^{-1}.

Pharmaceutical Potential

Spirocyclic compounds are widely studied for their biological activity due to their unique three-dimensional structures, which enhance binding specificity to biological targets.

  • Anticancer Activity:

    • Similar spirocyclic compounds have shown promise as inhibitors of enzymes involved in cancer progression.

  • Antimicrobial Agents:

    • The sulfonyl group may enhance activity against bacterial enzymes by mimicking substrate structures.

  • CNS Activity:

    • Spirocyclic frameworks are being explored for their potential as central nervous system (CNS) agents due to their stability and ability to cross the blood-brain barrier.

Material Science

The rigidity of spirocyclic compounds makes them useful in designing advanced materials such as liquid crystals or polymers with unique optical properties.

Challenges

  • Synthesis Complexity: Multi-step synthesis can be time-consuming and costly.

  • Limited Solubility: Despite polar groups, large aromatic systems may reduce water solubility.

Future Research Directions

  • Optimizing synthetic routes for higher yield and purity.

  • Investigating bioactivity through computational docking studies and in vitro assays.

  • Exploring derivatives by modifying methoxy or sulfonyl groups for enhanced activity.

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